Haplopin

Übersicht

Beschreibung

Haplopine is an alkaloid identified within the genus Haplophyllum A. Juss., which has been studied for its potential cytotoxic properties against human cancer cell lines. In a chemotaxonomic study, haplopine was one of the fourteen alkaloids isolated and screened for cytotoxicity. It was found to be cytotoxic against the HeLa cancer cell line with an IC50 value of less than 100 microM. However, its activity against other cancer cell lines was not significant compared to haplamine, another compound from the same study .

Synthesis Analysis

The synthesis of haplopine has been achieved through a concise total synthesis process. This process required the development of a late-stage, highly selective C-H oxidation of complex aspidosperma alkaloid derivatives. The synthesis involved a versatile, amide-directed ortho-acetoxylation of indoline amides, which enabled the diversification of hexacyclic C19-hemiaminal ether structures via oxidation of the corresponding pentacyclic C19-iminium ions. This strategy provided access to various hexacyclic aspidosperma derivatives, including haplopine .

Molecular Structure Analysis

The stereochemistry of haplopine has been established through chemical transformations that converted haplopine into palosine, which was identical to material synthesized from aspidospermine. This conversion provided unambiguous proof of the stereochemistry of haplopine and related alkaloids .

Chemical Reactions Analysis

Haplopine has been involved in studies investigating its anti-inflammatory and anti-atopic dermatitis (AD) effects. It was shown to inhibit mRNA expressions of inflammatory cytokines and protein expressions in TNF-α/INF-γ-stimulated HaCaT cells. Additionally, haplopine suppressed the production of proinflammatory cytokines in H2O2-induced Jukat T cells and increased the mRNA and protein expressions of oxidative stress defense enzymes. These findings suggest that haplopine has potential therapeutic applications in treating AD .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of haplopine are not detailed in the provided papers, the general properties of alkaloids like haplopine can be inferred. Alkaloids typically exhibit basic properties due to the presence of nitrogen atoms. They can participate in various chemical reactions, such as protonation or complexation with metals, and often have significant biological activity, as demonstrated by haplopine's cytotoxic and anti-inflammatory effects .

Wissenschaftliche Forschungsanwendungen

Entzündungshemmendes und antioxidatives Mediator

Haplopin, eine der in D. dasycarpus gefundenen Wirkstoffe wurde als potenzielles therapeutisches Mittel bei atopischer Dermatitis untersucht . Es hat die Fähigkeit gezeigt, in TNF-α/IFN-γ induzierten HaCaT-Zellen als entzündungshemmendes und antioxidatives Mediator zu wirken .

Behandlung der atopischen Dermatitis

Es wurde festgestellt, dass this compound die Serumspiegel von IgE und Juckreiz im Zusammenhang mit ekzematösen atopischen Läsionen in einem murinen Modell reduziert . Dies deutet auf sein Potenzial als Behandlung für atopische Dermatitis hin .

Hemmung von entzündungsfördernden Zytokinen

In Studien wurde festgestellt, dass this compound die mRNA-Expression der entzündungsfördernden Zytokine IL-6, TSLP, GM-CSF und G-CSF sowie die Protein-Expression von IL-6 und GM-CSF in TNF-α/INF-γ-stimulierten HaCaT-Zellen hemmt .

Unterdrückung von proinflammatorischen Zytokinen

In H2O2-induzierten Jukat-T-Zellen wurde festgestellt, dass this compound die Produktion von proinflammatorischen Zytokinen (IL-4, IL-13 und COX-2) unterdrückt und die mRNA- und Protein-Expression von Enzymen zur Abwehr von oxidativem Stress (SOD, CAT und HO-1) konzentrationsabhängig erhöht .

Uterus-relaxierende Effekte

This compound-3,3′-Dimethylallylether (HAP) wurde aus einem sudanesischen Kraut (El-hazha) isoliert, charakterisiert und an isolierten Rattenuterusringen getestet, die mit KCl vorkontrahiert waren . Die In-vitro-Ergebnisse zeigten, dass HAP uterus-relaxierende Effekte hervorruft .

Potenzielles Therapeutikum für Autoimmunerkrankungen

Es wurde festgestellt, dass this compound die T-Zell-Immunität bei Autoimmunerkrankungen unterdrückt

Wirkmechanismus

Target of Action

Haplopine, a natural product isolated from the fruits of Zanthoxylum bungeanum Maxim, has been found to target inflammatory cytokines such as IL-6, TSLP, GM-CSF, and G-CSF . These cytokines play a crucial role in the immune response, particularly in inflammation and the activation of white blood cells.

Mode of Action

Haplopine interacts with its targets by inhibiting the mRNA expressions of the aforementioned inflammatory cytokines in TNF-α/INF-γ-stimulated HaCaT cells . It also suppresses the production of proinflammatory cytokines (IL-4, IL-13, and COX-2) in H2O2-induced Jurkat T cells .

Biochemical Pathways

Haplopine affects the biochemical pathways related to inflammation and oxidative stress. It increases the mRNA and protein expressions of oxidative stress defense enzymes (SOD, CAT, and HO-1) in a concentration-dependent manner . This suggests that Haplopine may have a role in the regulation of oxidative stress responses.

Result of Action

In vivo, Haplopine significantly attenuates the development of Atopic Dermatitis (AD) symptoms in 2,4-dinitrochlorobenzene (DNCB)-stimulated Balb/c mice. This is evidenced by reduced clinical dermatitis scores, skin thickness measurements, mast cell infiltration, and serum IgE concentrations . These findings suggest that Haplopine has a potent anti-inflammatory and antioxidant effect.

Zukünftige Richtungen

Haplopine has been studied for its potential anti-atopic dermatitis effects . It significantly attenuated the development of AD symptoms in 2,4-dinitrochlorobenzene (DNCB)-stimulated Balb/c mice . This suggests that Haplopine could be considered a novel anti-atopic agent with the potential to treat AD .

Biochemische Analyse

Biochemical Properties

Haplopine interacts with DNA, exhibiting binding activities This interaction plays a crucial role in its biochemical reactions

Cellular Effects

Haplopine has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the mRNA expressions of inflammatory cytokines IL-6, TSLP, GM-CSF, and G-CSF and the protein expressions of IL-6 and GM-CSF in TNF-α/INF-γ-stimulated HaCaT cells .

Molecular Mechanism

At the molecular level, Haplopine exerts its effects through binding interactions with biomolecules, specifically DNA This binding activity is believed to contribute to its antimicrobial properties

Dosage Effects in Animal Models

While specific dosage effects of Haplopine in animal models have not been extensively studied, it has been shown to ameliorate 2,4-Dinitrochlorobenzene-induced Atopic Dermatitis-like skin lesions in mice

Eigenschaften

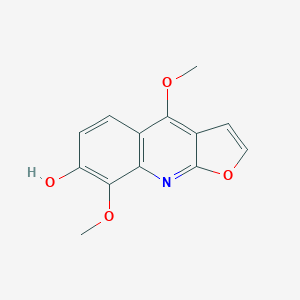

IUPAC Name |

4,8-dimethoxyfuro[2,3-b]quinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-16-11-7-3-4-9(15)12(17-2)10(7)14-13-8(11)5-6-18-13/h3-6,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKPBWHZRNQEMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=COC2=NC3=C1C=CC(=C3OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30974280 | |

| Record name | Haplopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5876-17-5 | |

| Record name | Haplopine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5876-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heliparvifoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005876175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Haplopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

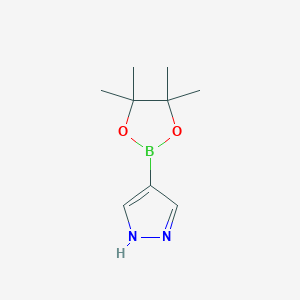

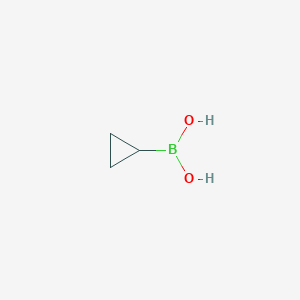

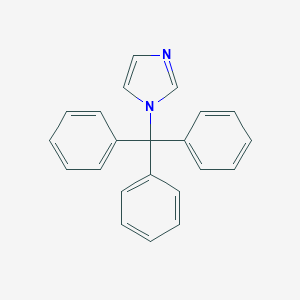

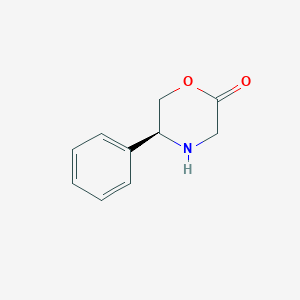

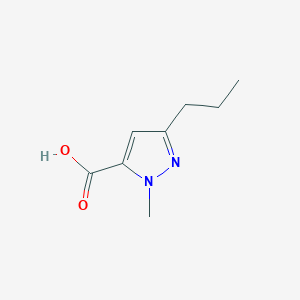

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B131918.png)

![6,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B131933.png)

![(1'R,5'S,6'S,9'S,10'S,13'R)-5'-Methyl-6'-prop-1-ynylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-ol](/img/structure/B131948.png)